![molecular formula C14H29NO B3953881 N,N-dibutyl-2-methylpentanamide](/img/structure/B3953881.png)
N,N-dibutyl-2-methylpentanamide
Overview
Description
N,N-dibutyl-2-methylpentanamide, also known as DBMPA, is a chemical compound that belongs to the family of amides. It is a colorless liquid that is soluble in organic solvents and is commonly used as an extractant in the separation and purification of metals.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2-methylpentanamide is not fully understood, but it is believed to work by forming complexes with metal ions, which allows for their separation and purification. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments. It has been shown to have no significant effects on biochemical and physiological processes in animals.
Advantages and Limitations for Lab Experiments
N,N-dibutyl-2-methylpentanamide has several advantages for use in laboratory experiments. It is a highly efficient extractant for the separation and purification of metals, and it has low toxicity and is relatively safe for use in animals. However, its use is limited by its high cost and the need for specialized equipment.
Future Directions
There are several future directions for research on N,N-dibutyl-2-methylpentanamide. One potential area of research is the development of more efficient and cost-effective methods for the synthesis of this compound. Another potential area of research is the development of new applications for this compound, such as its use in the treatment of other diseases besides cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on biochemical and physiological processes in animals.
Scientific Research Applications
N,N-dibutyl-2-methylpentanamide has been extensively studied for its potential applications in various scientific fields. It is commonly used as an extractant in the separation and purification of metals, such as uranium, plutonium, and thorium. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
N,N-dibutyl-2-methylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-5-8-11-15(12-9-6-2)14(16)13(4)10-7-3/h13H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWFQTNMIBYSAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C(C)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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